
FMF-03-145-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMF-03-145-1 shows doese dependent inhibition of pAurora A (Aurora A substrate) and pH3 S10 (Aurora B substrate) in HCT116 cells. FMF-03-145-1 effects on the cell cycle are consistent with selective on-target inhibition.
Aplicaciones Científicas De Investigación
Flow Microfluorometry (FMF) in Cell and Molecular Biology
Flow microfluorometry (FMF) has been a vital tool in cell and molecular biology. For instance, it has facilitated the analysis of DNA content in cells at high rates, allowing for a greater statistical precision and sensitivity in cell characterization and life cycle analysis. This technology has been applied in various research areas, including chromosome analysis and the study of cells isolated from solid tissue (Mackenzie, Dresser, & Pinder, 1985); (Dean & Jett, 1974).
FMF in Environmental and Marine Biology
In environmental and marine biology, FMF has been applied in the study of chlorophyll-containing cells, such as algae. By using FMF, researchers have been able to investigate chlorophyll fluorescence in different algal species and isolated chloroplasts, thus advancing our understanding of photosynthesis and algal biology (Paau, Oro, & Cowles, 1978).
FMF in Pharmaceutical Testing
FMF techniques have also been crucial in pharmaceutical testing. It has offered more precise endpoints for cell viability in cytotoxicity screening assays and provided rapid methods for determining cellular characteristics such as protein content and cell size, which are essential in drug development and toxicity testing (Siegel, 1984).
FMF in Genetic Research and Disease Analysis
A significant application of FMF has been in the field of genetic research, particularly in studying familial Mediterranean fever (FMF), a genetic disorder characterized by recurrent episodes of fever and inflammation. FMF research has led to the identification of mutations in the MEFV gene and provided insights into the molecular pathogenesis of the disease (Aksentijevich et al., 1997); (Chae, Aksentijevich, & Kastner, 2009).
FMF in Neuroimaging and Brain Research
Furthermore, FMF methodologies have been influential in neuroimaging and brain research. They have enabled advanced analysis of functional and structural magnetic resonance imaging data, contributing significantly to our understanding of brain function and organization (Smith et al., 2004); (Wandell & Winawer, 2015).
Propiedades
Número CAS |
2133001-88-2 |
|---|---|
Fórmula molecular |
C30H29N7O3 |
Peso molecular |
535.61 |
Nombre IUPAC |
4-propionamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2- yl)amino)phenyl)benzamide |
InChI |
InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
Clave InChI |
KGXBCWANASZZQG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(NC2=NC=C(C(N(C)C3=CC=C(C)C=C34)=N2)N(C)C4=O)C=C1)C5=CC=C(NC(CC)=O)C=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FMF-03-145-1; FMF03145-1; FMF 03 145 1; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)
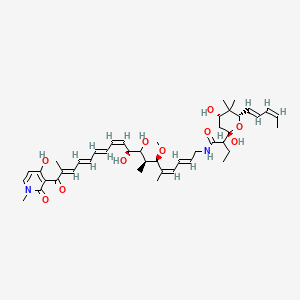
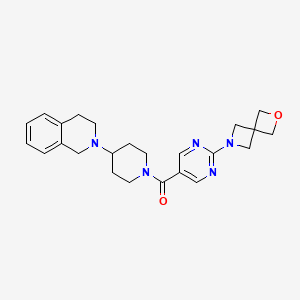
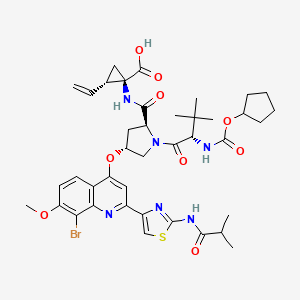
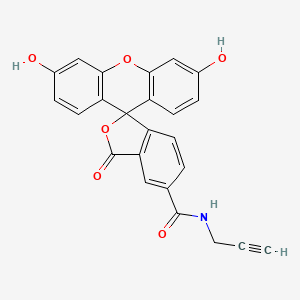
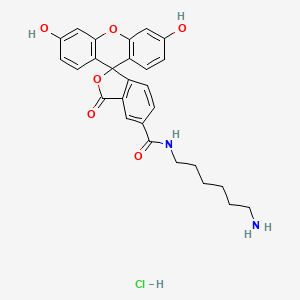
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
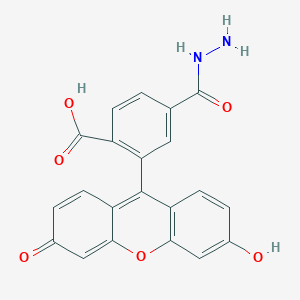
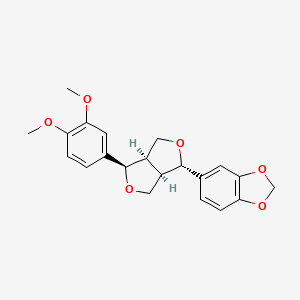
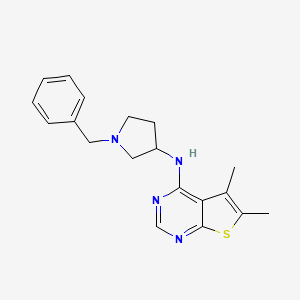
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)